molecular formula C17H22N2O2S B177302 4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide CAS No. 154122-65-3

4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide

Cat. No. B177302
M. Wt: 318.4 g/mol
InChI Key: PMMAMSGWYKLBNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds has been a topic of interest due to their significant antibacterial properties. In the study of the compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS), the synthesis process involved characterizing the compound using various spectroscopic techniques such as FTIR, FT-Raman, and NMR. Additionally, single crystal X-ray diffraction and thermal analysis were employed to further understand the compound's structure and stability. The synthesis process is meticulous, ensuring that the structural parameters are well-reproduced in the predicted geometry from Density Functional Theory (DFT) calculations .

Molecular Structure Analysis

The molecular structure of 4M3NPBS was extensively analyzed using DFT calculations, which provided insights into the vibrational frequencies and electronic absorption spectra. These theoretical approaches, including CIS, TD-DFT, and ZINDO methods, were validated by comparing the calculated results with experimental data from IR and UV-Vis spectra. The study also included an analysis of the molecule's stability through natural bond orbital (NBO) analysis, which highlighted the hyperconjugative interactions and charge delocalization within the molecule .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving 4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide, the analysis of similar sulfonamide compounds suggests that these molecules can interact with bacterial enzymes, such as DNA gyrase. The molecular docking studies of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide with DNA gyrase of S. aureus indicate that sulfonamides can inhibit the enzyme's activity, which is crucial for the antibacterial action of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are critical for their function as antibacterial agents. The crystallographic study of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide revealed that it crystallizes in the monoclinic crystal system with the space group P21/C. The compound's thermal stability was assessed using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA), which are essential for understanding its behavior under various conditions. Furthermore, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound was investigated using computational tools like Swiss ADME and Osiris data warrior, along with toxicity predictions from PKCSM online software. These studies are crucial for evaluating the potential of sulfonamides as safe and effective antibacterial agents .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.


Future Directions

This could involve speculation on potential future uses for the compound, based on its properties and activities. It could also include suggestions for further research that could be done to learn more about the compound.


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properties

IUPAC Name

2-[4-(aminomethyl)phenyl]-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-17(2,3)19-22(20,21)16-7-5-4-6-15(16)14-10-8-13(12-18)9-11-14/h4-11,19H,12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMAMSGWYKLBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435079
Record name 4'-(Aminomethyl)-N-tert-butyl[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide

CAS RN

154122-65-3
Record name 4'-(Aminomethyl)-N-tert-butyl[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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